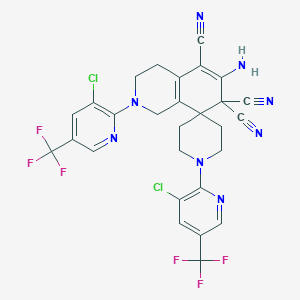

![molecular formula C23H27N3O3S B2441588 3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215597-62-8](/img/structure/B2441588.png)

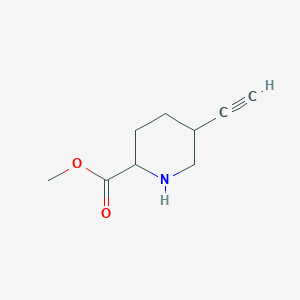

3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

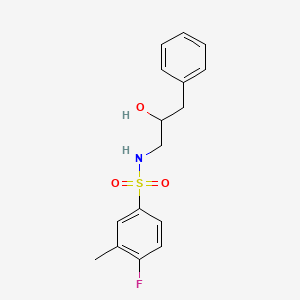

3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies, making it a potential candidate for the treatment of B-cell malignancies.

Applications De Recherche Scientifique

Angiotensin II Antagonists and AT1 Receptor Affinity

The synthesis and evaluation of triazolinone biphenylsulfonamide derivatives, including the specified compound, revealed their significant potential as orally active angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity. These compounds exhibit subnanomolar IC50 values at the AT1 receptor subtype, indicating their effectiveness in inhibiting the angiotensin II pressor response in various animal models, surpassing established drugs in terms of potency and duration of action (Ashton et al., 1994).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities evaluation of new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties demonstrated the significant antimicrobial potential of these compounds. The synthesized compounds, based on the reaction of 4-piperidone benzoylhydrazones with appropriate nitrilimines, exhibited notable antimicrobial activity against several strains of microbes (Dalloul et al., 2017).

Larvicidal and Antimicrobial Properties

Another research focus has been on the larvicidal and antimicrobial activities of novel triazinone derivatives. A series of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their effectiveness against certain bacterial and fungal pathogens as well as their mosquito larvicidal activity, highlighting the diverse applications of these compounds in pest and disease control (Kumara et al., 2015).

Mirror Symmetry and Crystal Structure

The compound's crystal structure has also been analyzed, revealing mirror symmetry and the hexahydropyrimidine ring's chair conformation with benzyl substituents bonded equatorially. This study provides insight into the structural properties of the compound, which is crucial for understanding its interactions and functionalities (Dong et al., 1999).

Synthesis and Transformation

Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has shown these compounds to be first-class N-(Boc) nitrone equivalents, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Propriétés

IUPAC Name |

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-22(2,3)18-11-9-17(10-12-18)20-21(27)25-23(24-20)13-15-26(16-14-23)30(28,29)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSULGOXYVSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

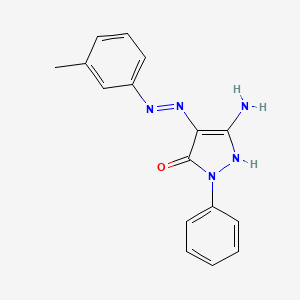

![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2441505.png)

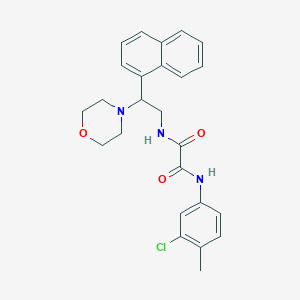

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)

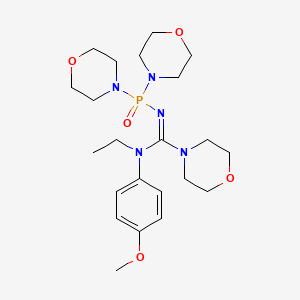

![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)